molecular formula C18H23N3O2 B7064903 N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide

N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide

Cat. No.: B7064903
M. Wt: 313.4 g/mol
InChI Key: QWPOFSVFWRHXIW-UHFFFAOYSA-N
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Description

N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core substituted with a dimethyloxolan and a dimethylpyrazol group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12-11-13(2)21(20-12)16-7-5-15(6-8-16)17(22)19-18(4)9-10-23-14(18)3/h5-8,11,14H,9-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPOFSVFWRHXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(C)NC(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Dimethyloxolan Group: The oxolan ring can be introduced via a nucleophilic substitution reaction, where a suitable oxirane derivative reacts with the benzamide intermediate.

    Attachment of the Dimethylpyrazol Group: The final step involves the formation of the pyrazol ring, which can be synthesized through a cyclization reaction involving hydrazine derivatives and diketones, followed by coupling with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential pharmacological agent with therapeutic properties.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The dimethyloxolan and dimethylpyrazol groups may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethyloxolan-3-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide: can be compared with other benzamide derivatives such as:

Uniqueness

The unique combination of the dimethyloxolan and dimethylpyrazol groups in this compound may confer distinct chemical and biological properties compared to other benzamide derivatives. These properties could include enhanced stability, solubility, or specific interactions with biological targets.

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